1-(2,3-Dichloro-phenyl)-piperazin-2-one
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Overview
Description
1-(2,3-Dichloro-phenyl)-piperazin-2-one is a chemical compound belonging to the phenylpiperazine family. It is known for its role as a precursor in the synthesis of various pharmaceutical agents, including aripiprazole, an atypical antipsychotic drug . The compound has a molecular formula of C10H12Cl2N2 and a molar mass of 231.12 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dichloro-phenyl)-piperazin-2-one can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . Another method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline .
Industrial Production Methods
The industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. The use of protonic solvents in the after-treatment process helps in obtaining a product with purity exceeding 99.5% and a yield of over 59.5% .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichloro-phenyl)-piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the halogen atoms.
Scientific Research Applications
1-(2,3-Dichloro-phenyl)-piperazin-2-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,3-Dichloro-phenyl)-piperazin-2-one involves its interaction with various molecular targets. It acts as a partial agonist of dopamine D2 and D3 receptors, which are involved in the regulation of mood and behavior . The compound’s effects on serotonin receptors are still under investigation, but it is believed to have some activity similar to its analogs .
Comparison with Similar Compounds
1-(2,3-Dichloro-phenyl)-piperazin-2-one can be compared with other phenylpiperazine derivatives:
3-Chlorophenylpiperazine (mCPP): Known for its activity as a serotonin receptor agonist.
1-(4-Chlorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
1-Phenylpiperazine: A versatile intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H10Cl2N2O |
---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)piperazin-2-one |
InChI |
InChI=1S/C10H10Cl2N2O/c11-7-2-1-3-8(10(7)12)14-5-4-13-6-9(14)15/h1-3,13H,4-6H2 |
InChI Key |
JXBYJFGIOZHETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CN1)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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